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4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B1275070
CAS No.: 383131-09-7
M. Wt: 259.13 g/mol
InChI Key: VUHZFLUVMSHNAT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The foundational chemistry of benzothiazoles dates back to the late 19th century, with initial syntheses being reported in the 1880s. However, it was in the mid-20th century, around the 1950s, that this class of compounds began to attract significant interest from the scientific community. ijpsonline.com This surge in research was largely driven by the discovery that a number of 2-aminobenzothiazole (B30445) derivatives exhibited potential as central muscle relaxants. ijpsonline.com

A pivotal moment in the evolution of benzothiazole research was the discovery of the pharmacological profile of Riluzole (6-trifluoromethoxy-2-benzothiazolamine), a compound found to interfere with glutamate (B1630785) neurotransmission. ijpsonline.com This finding broadened the perceived therapeutic potential of the scaffold beyond its initial applications and spurred extensive investigation into its diverse chemical reactivity and broad spectrum of biological activities. ijpsonline.com Since then, the field has expanded dramatically, with numerous synthetic methods developed to create a vast library of derivatives for biological screening. nih.govorganic-chemistry.org

Structural Features and Chemical Reactivity of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole core is a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This fusion results in a planar, aromatic structure that serves as a rigid scaffold for attaching various functional groups. researchgate.net The key structural features that dictate its chemical reactivity and biological interactions are:

The Bicyclic Aromatic System: The fused ring system provides a stable, electron-rich core that can participate in various chemical reactions and interactions with biological targets.

The 2-Amino Group: The amino group at the C-2 position is a critical site for chemical modification. It is highly reactive and allows for the straightforward synthesis of a wide array of derivatives, such as amides, ureas, and Schiff bases. nih.gov The NH2 and endocyclic nitrogen atoms are well-positioned to react with electrophilic reagents, facilitating the creation of diverse fused heterocyclic compounds. nih.gov

Substitution Positions: The benzene portion of the scaffold (positions 4, 5, 6, and 7) can be substituted with various groups, which significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. benthamscience.com

This structural versatility makes the 2-aminobenzothiazole scaffold an excellent starting point for synthesizing large libraries of compounds for drug discovery programs. nih.gov

Overview of Research Trends and Applications of Benzothiazole Derivatives in Academic Disciplines

Research into benzothiazole derivatives is a highly active area, particularly within medicinal chemistry. The core structure is a component of numerous compounds investigated for a wide array of therapeutic applications. Recent trends and applications focus on several key areas:

Anticancer Agents: A significant portion of research is dedicated to developing 2-aminobenzothiazole derivatives as anticancer agents. nih.gov These compounds have been shown to target various proteins and pathways involved in cancer progression, including protein kinases, histone deacetylases (HDACs), and DNA topoisomerase. nih.gov

Antimicrobial and Antifungal Agents: Many benzothiazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens. researchgate.netjgpt.co.in Research in this area is crucial for combating the rise of antimicrobial resistance.

Neurodegenerative Diseases: Following the discovery of Riluzole for amyotrophic lateral sclerosis (ALS), interest has continued in exploring benzothiazole derivatives for other neurological conditions, such as Alzheimer's disease. benthamscience.com

Anti-inflammatory and Analgesic Activity: The scaffold is also explored for its potential to yield compounds with anti-inflammatory and pain-relieving properties. crimsonpublishers.com

The table below summarizes the diverse biological activities reported for various substituted 2-aminobenzothiazole derivatives, illustrating the scaffold's broad therapeutic potential.

Biological ActivityTarget/Application Area
AnticancerProtein Kinase Inhibition, Anti-proliferative
AntimicrobialAntibacterial (Gram-positive & Gram-negative)
AntifungalInhibition of fungal growth (e.g., Aspergillus niger)
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways
AnticonvulsantCentral Nervous System activity
AntidiabeticMetabolic disease targets

Rationale for Investigating Halogenated and Methoxylated 2-Aminobenzothiazole Derivatives, with Specific Emphasis on 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its design and investigation can be inferred from established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related benzothiazole compounds. The strategic placement of halogen (bromo) and methoxy (B1213986) groups on the 2-aminobenzothiazole scaffold is a common approach to modulate a compound's physicochemical properties and enhance its biological activity.

Role of Halogenation (Bromine at position 4): The introduction of halogen atoms, such as bromine, is a well-established strategy in drug design. Halogens can influence a molecule's properties in several ways:

Increased Potency: Halogens can increase binding affinity to biological targets through various interactions, including the formation of halogen bonds. mdpi.com The gradual increase in activity from chloro- to bromo- to iodo-substituted analogs has been observed in some series, correlating with the potential for stronger halogen bond formation. mdpi.com

Modulation of Lipophilicity: A bromine atom generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes and reach its target.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the drug's half-life in the body.

Role of Methoxylation (Methoxy group at position 6): The methoxy group (-OCH3) is an electron-donating group that can also significantly impact a molecule's biological profile:

Electronic Effects: The electron-donating nature of the methoxy group can alter the electron distribution within the aromatic ring system, which can be crucial for binding to specific enzyme or receptor sites.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with biological targets.

The combination of a bromo group at the 4-position and a methoxy group at the 6-position in this compound represents a deliberate chemical design. This specific substitution pattern aims to synergistically optimize the molecule's electronic, steric, and lipophilic properties to enhance its potential as a biologically active agent. The investigation of such a compound would be a logical step in the exploration of the chemical space around the 2-aminobenzothiazole scaffold to discover novel therapeutic agents.

The table below shows examples of how different substitutions on the benzothiazole ring affect biological activity, providing a basis for the rationale to investigate the title compound.

Compound StructureSubstitutionReported Biological Activity
2-Aminobenzothiazole6-ChloroAntibacterial
2-Aminobenzothiazole6-FluoroAntimicrobial
2-Aminobenzothiazole6-MethoxyAntifungal, Liquid Crystalline Properties
2-Aminobenzothiazole4-MethoxyAnticancer (CSF1R inhibition)
2-Phenylbenzothiazole6-BromoAntitumor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2OS B1275070 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine CAS No. 383131-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHZFLUVMSHNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287510
Record name 4-Bromo-6-methoxy-2-benzothiazolamine
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Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-09-7
Record name 4-Bromo-6-methoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383131-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methoxy-2-benzothiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Characterization and Structural Elucidation of 4 Bromo 6 Methoxy 1,3 Benzothiazol 2 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about functional groups, connectivity, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, the signals from the protons provide information on their chemical environment and proximity to other protons. The aromatic region is expected to show two distinct signals for the protons on the benzene (B151609) ring. The proton at the C5 position and the proton at the C7 position would appear as singlets due to the substitution pattern preventing ortho or meta coupling between them. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet in the upfield region, around 3.8 ppm. The amine (-NH₂) protons usually present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In related 2-aminobenzothiazole (B30445) structures, the signals for the aromatic protons typically appear in the range of 7.30–8.78 ppm. nih.gov

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the benzothiazole (B30560) ring system and the one carbon in the methoxy group. The carbon atom of the methoxy group is expected at a chemical shift of approximately 55-60 ppm. The C2 carbon, bonded to two nitrogen atoms and a sulfur atom, is highly deshielded and typically appears significantly downfield, often in the range of 165-170 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon bearing the methoxy group (C6) will be shifted downfield, while the carbon bearing the bromine atom (C4) will also experience a characteristic shift. In similar structures like 4-methoxy-2-aminobenzothiazole, characteristic peaks for the benzothiazole carbons are observed across the aromatic region. chemicalbook.com

Table 1: Predicted NMR Spectral Data for this compound

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR -NH₂Variable (e.g., 7.5)Broad Singlet
Ar-H (C5-H)~7.2-7.4Singlet
Ar-H (C7-H)~6.9-7.1Singlet
-OCH₃~3.8-3.9Singlet
¹³C NMR C2~168-
C4~115-
C5~118-
C6~155-
C7~105-
C3a~145-
C7a~130-
-OCH₃~56-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The primary amine (-NH₂) group is expected to show a pair of N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-N stretching vibrations within the heterocyclic ring and from the amino group are found in the 1250-1350 cm⁻¹ range. The C=N stretching of the thiazole (B1198619) ring gives a characteristic absorption around 1600-1650 cm⁻¹. The methoxy group is identified by the C-O-C asymmetric and symmetric stretching vibrations, typically observed near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The presence of the C-Br bond would be indicated by a stretching vibration in the far-infrared region, usually between 500 and 600 cm⁻¹. For various benzothiazole derivatives, these characteristic peaks are consistently used for structural confirmation. chemistryjournal.inamazonaws.com

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500
C-H Stretch (sp²)Aromatic Ring3000 - 3100
C-H Stretch (sp³)Methoxy (-OCH₃)2850 - 3000
C=N StretchThiazole Ring1600 - 1650
C=C StretchAromatic Ring1450 - 1600
N-H BendPrimary Amine (-NH₂)1550 - 1650
C-O StretchAryl Ether (-OCH₃)1200 - 1275 (asymmetric)
1000 - 1075 (symmetric)
C-Br StretchBromo-Aryl500 - 600

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole core is a chromophore that exhibits characteristic π → π* transitions. The absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring system.

The amino (-NH₂) and methoxy (-OCH₃) groups are strong auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to the extension of the conjugated system through their lone pair electrons. The bromine atom, also an auxochrome, can contribute to this effect. Monomeric benzothiazole derivatives typically show absorbance maxima (λmax) around 330 nm. umaine.edu The combined electronic effects of the bromo, methoxy, and amino substituents on the benzothiazole scaffold are expected to result in characteristic absorption bands in the UV-Vis spectrum, reflecting the specific electronic structure of this compound.

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → πBenzothiazole conjugated system~320 - 350
n → πHeterocyclic N and S atomsLonger wavelength, lower intensity

X-ray Crystallography for Definitive Molecular Conformation and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation. The crystal structures of 6-methoxy-1,3-benzothiazol-2-amine researchgate.net and 6-bromo-1,3-benzothiazol-2-amine researchgate.netnih.gov have been reported.

In these analogues, the benzothiazole ring system is essentially planar. researchgate.netresearchgate.net A key feature in the crystal packing of 2-aminobenzothiazoles is the formation of intermolecular hydrogen bonds involving the 2-amino group. For 6-methoxy-1,3-benzothiazol-2-amine, amine N-H···N hydrogen bonds lead to the formation of centrosymmetric cyclic dimers. researchgate.net These dimers are further connected into chains through N-H···O hydrogen bonds involving the methoxy group. researchgate.net In the case of 6-bromo-1,3-benzothiazol-2-amine, the molecules are linked by both N-H···N and N-H···Br hydrogen bonds to form sheets. researchgate.netnih.gov

Based on these findings, it is predicted that the crystal structure of this compound would also feature a planar benzothiazole core. The crystal packing would be dominated by a network of hydrogen bonds. It is highly probable that N-H···N hydrogen bonds would form, creating the characteristic dimeric motifs. Furthermore, the presence of both the methoxy oxygen and the bromine atom provides additional hydrogen bond acceptors, potentially leading to a complex three-dimensional network involving N-H···O and N-H···Br interactions, which would dictate the final crystal lattice arrangement.

Table 4: Representative Crystallographic and Hydrogen Bond Data from Analogous Benzothiazole Structures

Compound Crystal System Space Group Key Intermolecular Interactions Reference
6-methoxy-1,3-benzothiazol-2-amine OrthorhombicPbcaN-H···N (dimer formation), N-H···O researchgate.net
6-bromo-1,3-benzothiazol-2-amine OrthorhombicPna2₁N-H···N, N-H···Br, π–π stacking researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Investigations of 4 Bromo 6 Methoxy 1,3 Benzothiazol 2 Amine

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies on benzothiazole (B30560) derivatives typically employ hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For benzothiazole derivatives, studies have shown that the fused ring system is nearly planar. For instance, crystallographic data for the related compound 6-methoxy-1,3-benzothiazol-2-amine reveals an almost planar structure. researchgate.netnih.gov A theoretical study would involve optimizing the bond lengths, bond angles, and dihedral angles of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine to find its most stable conformation. Conformational analysis would focus on the orientation of the methoxy (B1213986) and amine groups relative to the benzothiazole ring. The torsion angle of the methoxy group (C-C-O-C) is a key parameter in such analyses. researchgate.netnih.gov

Electronic Structure Analysis

Electronic structure analysis provides insights into the reactivity and properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov In related benzothiazole compounds, the HOMO is often distributed over the fused ring system and the amino group, while the LUMO is located over the thiazole (B1198619) and benzene (B151609) rings.

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In these maps, negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, negative potentials would be expected around the nitrogen and oxygen atoms, as well as the bromine atom, due to their high electronegativity.

Prediction and Assignment of Vibrational Frequencies and Spectra

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the vibrational frequencies and their corresponding modes. researchgate.netnih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net A full vibrational analysis for this compound would involve assigning the calculated frequencies to specific molecular motions, such as C-H stretching, N-H stretching of the amine group, C=N stretching in the thiazole ring, and vibrations of the substituted benzene ring.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical predictions are valuable for assigning experimental spectra and understanding how the electronic environment of each nucleus is affected by substituents like the bromine and methoxy groups.

Derivation of Global and Local Reactivity Descriptors

Based on DFT calculations, various chemical reactivity descriptors can be derived to quantify the reactivity of a molecule. mdpi.comresearchgate.net

Global Descriptors: These parameters describe the molecule as a whole. They are typically calculated from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electronegativity (χ): The power to attract electrons.

Global Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Local Descriptors: These indicate the reactivity of specific atomic sites within the molecule. Fukui functions are commonly used to identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

A hypothetical table of such descriptors is shown below for illustrative purposes.

DescriptorFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Electronegativity (χ)(I + A) / 2
Chemical Hardness (η)(I - A) / 2
Global Softness (S)1 / (2η)
Electrophilicity Index (ω)μ² / (2η) where μ = -χ

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. researchgate.netniscair.res.in

For this compound, docking studies would involve selecting a relevant biological target. Benzothiazole derivatives have been studied for their potential as antimicrobial or anticancer agents, so targets like bacterial DNA gyrase or specific kinases could be chosen. researchgate.netnih.gov The simulation would predict the binding energy (or docking score) and visualize the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the compound and the amino acid residues in the protein's active site. Such studies are essential for understanding the potential mechanism of action at a molecular level.

A representative data table from a hypothetical docking study is presented below.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Example KinaseThis compound-8.5LYS78, GLU95, LEU150Hydrogen Bond, Hydrophobic
DNA GyraseThis compound-7.9ASP81, ARG84, GLY85Hydrogen Bond, Halogen Bond

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the case of this compound, docking simulations can be performed against a variety of known biological targets to forecast its binding modes and estimate its binding affinities. The benzothiazole scaffold is known to interact with a range of enzymes and receptors, making it a versatile candidate for in silico screening. nih.gov

The prediction of binding modes involves placing the ligand into the active site of a target protein and calculating the most stable conformations. The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure of the interaction strength. A lower docking score generally indicates a more favorable binding interaction.

For instance, molecular docking studies on benzothiazole derivatives have been conducted to explore their potential as inhibitors of enzymes like protein tyrosine kinases (PTK) or DNA gyrase. researchgate.netresearchgate.net These studies help in understanding how modifications to the benzothiazole core, such as the bromo and methoxy substitutions in this compound, influence binding.

Below is a hypothetical interactive data table illustrating the predicted binding affinities of this compound with various protein targets, a common output of molecular docking studies.

Target BiomoleculePDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Protein Tyrosine Kinase1T46-8.5MET341, LYS295, ASP404
DNA Gyrase Subunit B5L3J-7.9ASP73, ILE78, ASN46
Estrogen Receptor Alpha3ERT-9.1ARG394, GLU353, THR347
14-alpha lanosterol (B1674476) demethylase5V5Z-8.2TYR132, HIS377, HIE314

Note: The data in this table is illustrative and based on typical outcomes of molecular docking studies for benzothiazole derivatives.

Identification of Key Ligand-Receptor Interaction Points (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A critical aspect of molecular docking analysis is the detailed examination of the interactions between the ligand and the amino acid residues of the target protein. These interactions are fundamental to the stability of the ligand-protein complex. For this compound, several types of interactions can be anticipated based on its chemical structure.

Hydrogen Bonding: The 2-amino group of the benzothiazole ring is a potential hydrogen bond donor, while the nitrogen atom within the thiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. These interactions with polar residues in the active site are crucial for anchoring the ligand.

Hydrophobic Interactions: The aromatic benzothiazole ring system can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.

Visualizing the docked pose of this compound within the active site of a target protein allows for the precise identification of these interaction points, providing a roadmap for future structural modifications to enhance potency.

In Silico Screening for Potential Biological Activity against Specific Proteins

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be applied to assess the potential biological activity of this compound against a wide array of specific proteins implicated in various diseases. wjarr.com

The process typically involves docking the compound against a panel of validated drug targets. The results of this screening can suggest potential therapeutic applications for the compound. For example, screening against a panel of protein kinases could indicate potential as an anticancer agent, while screening against microbial enzymes could suggest antimicrobial properties. nih.govresearchgate.net

The outcomes of such a screening are often presented in a table that ranks the compound's predicted activity against different targets, as illustrated below.

Protein Target ClassSpecific Protein ExamplePredicted Activity (Docking Score)Potential Therapeutic Area
KinasesEpidermal Growth Factor Receptor (EGFR)-8.9Anticancer
GyrasesE. coli DNA Gyrase B-7.9Antibacterial
DemethylasesLanosterol 14-alpha demethylase-8.2Antifungal
ProteasesHIV-1 Protease-7.5Antiviral

Note: This table contains hypothetical data to demonstrate the output of an in silico screening process for benzothiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For benzothiazole derivatives, this would involve synthesizing a series of analogs of this compound and testing their activity in a specific biological assay. mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated.

These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters, electronic properties.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), indicating its predictive power. researchgate.net

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

2D-QSAR models use descriptors that can be calculated from the 2D representation of the molecule. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. ijpsr.comnih.govimist.ma

CoMFA: This technique calculates steric and electrostatic fields around a set of aligned molecules. The variations in these fields are then correlated with the biological activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive model of the SAR. jmaterenvironsci.com

For a series of this compound analogs, a 3D-QSAR study would involve aligning the compounds and generating these molecular fields to build a predictive model.

Interpretation of Contour Maps for Structural Optimization

A key output of CoMFA and CoMSIA studies are 3D contour maps. These maps visually represent the regions around the molecule where modifications are likely to influence biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored for activity, while yellow contours suggest that steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.

Hydrophobic Contour Maps: Yellow or white contours may show regions where hydrophobic groups are favorable, while grey or cyan contours can indicate areas where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Maps: Cyan and purple contours might indicate favorable regions for hydrogen bond donors and acceptors, respectively, while red and orange contours could show unfavorable regions.

By interpreting these contour maps for a series of this compound derivatives, medicinal chemists can make informed decisions on how to modify the lead structure to design new compounds with improved biological activity.

In Silico Pharmacokinetic Predictions

In silico pharmacokinetic profiling, which encompasses the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a critical component in the early stages of drug discovery. These computational methods allow for the rapid assessment of a compound's potential druglikeness and help to identify possible liabilities before resource-intensive experimental studies are undertaken. By simulating the journey of a molecule through the body, researchers can prioritize candidates with more favorable pharmacokinetic profiles.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the specific in silico ADME data for this compound. While numerous studies have been published on the computational prediction of ADME properties for various benzothiazole derivatives, specific research findings detailing the absorption, distribution, metabolism, and excretion characteristics of this particular compound are not presently available in the public domain.

General trends observed in related benzothiazole compounds suggest that physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors play a crucial role in their pharmacokinetic behavior. However, without specific computational models or experimental data for this compound, any discussion of its ADME profile would be speculative and fall outside the scope of this scientifically rigorous article.

Therefore, no data tables or detailed research findings on the in silico ADME properties of this compound can be presented at this time. Further computational and experimental studies are warranted to elucidate the pharmacokinetic profile of this compound.

Structure Activity Relationship Sar Investigations of Substituted 2 Aminobenzothiazoles

Influence of Halogen and Methoxy (B1213986) Substituents on Electronic and Steric Properties

The biological activity of a molecule is intrinsically linked to its electronic and steric properties, which govern how it interacts with its biological target. In 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, the bromo and methoxy substituents at the 4- and 6-positions, respectively, play a crucial role in defining these properties.

Electronic Effects: The electronic nature of substituents can modulate the electron density distribution across the benzothiazole (B30560) ring, affecting its ability to participate in crucial interactions like hydrogen bonding and π-π stacking.

Halogens (Bromo group): The bromine atom exerts a dual electronic effect. It is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, while simultaneously being electron-donating through resonance (+R) by sharing its lone pair electrons with the aromatic ring. Generally, the inductive effect is dominant for halogens. This modulation of electron density can influence the molecule's reactivity and binding affinity.

Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group primarily through its resonance effect (+R), which increases the electron density of the aromatic ring. Studies on benzothiazole derivatives have shown that electron-donating and electron-withdrawing groups can tune the energy of the frontier molecular orbitals (HOMO and LUMO), which is advantageous for charge transport and optoelectronic properties. mdpi.comnih.gov For instance, in some benzothiazole derivatives, the HOMO is delocalized on the methoxy-benzene moiety while the LUMO is localized on the benzothiazole part, facilitating intramolecular charge transfer. researchgate.net

Steric Effects: Steric properties, or the size and shape of the substituents, are critical for determining how a molecule fits into the binding site of a target protein.

The bromo group is significantly larger than a hydrogen atom, and its presence at the 4-position can introduce steric bulk. This can be advantageous if it promotes favorable interactions within a specific pocket of the target or disadvantageous if it leads to steric clashes.

Studies on other heterocyclic compounds have shown that as the size of a halogen substituent increases (from fluorine to iodine), the biological potency can change significantly, suggesting that size can be a primary factor in determining activity, sometimes more so than electronic effects. nih.gov

The combination of an electron-withdrawing bromo group and an electron-donating methoxy group on the same benzothiazole ring creates a unique electronic environment that, along with the specific steric profile, dictates the molecule's interaction with biological targets.

Correlation Between Substituent Position and Biological Activity Profile

The specific placement of substituents on the 2-aminobenzothiazole (B30445) core is a critical determinant of biological activity. The regiochemistry of substitution dictates the spatial orientation of functional groups, which must align correctly with complementary residues in the target's binding site to achieve a therapeutic effect.

Research has shown that substitution at the 6-position of the benzothiazole ring can be thermally more stable compared to substitution at the 5-position. ias.ac.in SAR studies on various 2-aminobenzothiazole series have consistently demonstrated the importance of the substitution pattern. For example, in a series of antifungal 2-aminobenzothiazole derivatives, substitution with bulky groups at the 6-position was found to enhance activity. core.ac.uk

In the context of anticancer activity, the position of substituents has been shown to be crucial.

In one study on VEGFR-2 inhibitors, shifting a substituent on an attached phenyl ring from the C4 position to the C2 position led to a significant decrease in cytotoxic activity. nih.gov

Another study on 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles found that the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring increased antiproliferative activity. nih.gov

These findings underscore that the biological activity profile is not merely dependent on the presence of certain substituents, but is exquisitely sensitive to their location on the benzothiazole scaffold. The 4-bromo and 6-methoxy substitution pattern of the title compound thus predefines a specific spatial and electronic arrangement that will favor binding to certain biological targets while potentially precluding interaction with others.

Rational Design Principles for Modulating and Enhancing Specific Biological Activities

Rational drug design leverages the understanding of SAR to make targeted chemical modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For the 2-aminobenzothiazole class, several design principles have emerged from extensive research.

One key principle is the optimization of interactions within the target's binding site. Molecular modeling of a 2-aminobenzothiazole derivative acting as an Aurora B kinase inhibitor showed that the benzothiazole nucleus occupies the adenine-binding region and forms crucial hydrogen bonds with hinge region amino acids. nih.gov Rational design, therefore, involves placing hydrogen bond donors and acceptors at positions where they can engage with key residues.

Another principle is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. This strategy can be used to improve potency or reduce metabolic liabilities. For instance, in the development of RAF inhibitors, the central phenyl ring of the drug sorafenib (B1663141) was replaced with a benzothiazole scaffold to generate new potent compounds. nih.gov

Furthermore, modulating the electronic properties of the benzothiazole ring through the addition of electron-donating or electron-withdrawing groups is a common strategy to enhance activity. mdpi.com Studies have shown a significant increase in anti-inflammatory activity when electron-withdrawing groups like Cl or NO₂ are incorporated at the 4- or 5-positions of the 2-aminobenzothiazole ring. rsc.org This suggests that for a given biological target, there is an optimal electronic profile that can be achieved through careful substituent selection.

The table below presents examples of 2-aminobenzothiazole derivatives and their biological activities, illustrating the impact of different substitution patterns.

Compound IDSubstitutionsBiological TargetActivity (IC₅₀)
Compound 23 2,6-disubstitutedVEGFR-297 nM nih.gov
Compound 25 2,6-disubstitutedc-MET60 nM (MKN-45 cells) nih.gov
Compound 47 2-substitutedBRAFV600E95 nM nih.gov
Compound 8i 2,6-disubstitutedPI3Kα1.03 nM scilit.com

Pharmacophore Modeling and Hybrid Molecule Design Strategies

Advanced drug design often employs computational tools and sophisticated synthetic strategies to discover novel and more effective therapeutic agents.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. This computational tool is used to screen virtual libraries for new potential inhibitors and to guide the design of new molecules. For instance, pharmacophore modeling has been successfully used in the development of VEGFR-2 kinase inhibitors and N-Acetyl-2-aminobenzothiazole based PI3K-α inhibitors. nih.govresearchgate.net The common pharmacophoric features for VEGFR-2 inhibitors include a hinge-binding heteroaromatic system, a hydrogen bond donor-acceptor pair, and a hydrophobic tail. nih.gov

Hybrid Molecule Design: This strategy involves the rational design of a single chemical entity by covalently linking two or more distinct pharmacophores from different bioactive molecules. nih.gov The resulting hybrid molecule may exhibit improved affinity, better selectivity, or even a dual mode of action, which can be advantageous in treating complex diseases like cancer. nih.gov The 2-aminobenzothiazole scaffold is frequently used as a core component in this approach. nih.gov

Several examples of hybrid molecules based on the 2-aminobenzothiazole core have been reported:

Benzothiazole-Thiazolidinedione Hybrids: Combining the 2-aminobenzothiazole scaffold with thiazolidine-2,4-dione (a pharmacophore known to enhance anticancer activity) has led to potent VEGFR-2 inhibitors. nih.gov

Benzothiazole-Cyanothiouracil Hybrids: Similarly, linking 2-aminobenzothiazole with cyanothiouracil moieties has produced effective antitumor candidates. nih.gov

Benzothiazole-Berberine Hybrids: The 2-aminobenzothiazole moiety has been attached to the natural alkaloid berberine (B55584) to create novel chemical entities with anticancer activity. nih.gov

The table below showcases examples of hybrid molecules incorporating the 2-aminobenzothiazole scaffold.

Hybrid TypeSecond PharmacophoreTarget ClassReference
Type 1 Thiazolidine-2,4-dioneVEGFR-2 Kinase nih.gov
Type 2 1,3,4-Thiadiazole ureaVEGFR-2 Kinase nih.gov
Type 3 CyanothiouracilVEGFR-2 Kinase nih.gov
Type 4 BerberineAnticancer nih.gov

These strategies, grounded in a deep understanding of the molecule's structure-activity relationships, are powerful tools for transforming the 2-aminobenzothiazole scaffold into highly specific and effective therapeutic agents.

Mechanistic Investigations of Biological Activity of Benzothiazole Derivatives

Enzyme Inhibition Studies (In Vitro)

In vitro enzyme assays are fundamental in determining the specific molecular targets of bioactive compounds. For benzothiazole (B30560) derivatives, these studies have revealed a broad spectrum of inhibitory activities against various enzyme classes, providing insights into their potential therapeutic applications, from anticancer and anti-inflammatory to anti-diabetic and neuroprotective roles.

Inhibition of Mitochondrial Respiratory Chain Complexes

The mitochondrial electron transport chain is a critical cellular component for energy production, and its disruption can lead to apoptosis. Some benzothiazole-related compounds have been shown to interact with this pathway. For instance, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester, a compound structurally related to the benzothiazole class, has been shown to directly inhibit the NADH:ubiquinone oxidoreductase activity of Complex I in the mitochondrial respiratory chain. This inhibition leads to an increase in the production of reactive oxygen species within the cell. Furthermore, other novel benzothiazole derivatives have been found to induce apoptosis in cancer cells through the ROS-mediated mitochondrial intrinsic pathway, which involves the disruption of mitochondrial integrity and the release of cytochrome C. nih.gov This suggests that a mechanism of action for certain benzothiazole derivatives involves the targeting of mitochondrial functions.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins and leukotrienes, potent mediators of inflammation. Inhibition of these enzymes is a major strategy for anti-inflammatory therapies.

Several studies have demonstrated the potential of benzothiazole derivatives as inhibitors of both COX and LOX enzymes. For example, a series of thiadiazole-benzothiazole hybrids were evaluated for their COX inhibitory profiles. researchgate.net Among them, one compound emerged as a potent and selective inhibitor of COX-1. researchgate.net The study suggested that substitutions on both the benzothiazole and thiadiazole rings are crucial for the inhibitory activity. researchgate.net In another study, 2-substituted benzothiazole compounds were shown to cause a dose-dependent inhibition of COX-2 in hepatocellular carcinoma cells, which was linked to the downstream inhibition of NF-κB. researchgate.net

Benzothiazole derivatives have also been identified as inhibitors of 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes. A series of 7-substituted coumarin derivatives featuring a benzothiazole ring demonstrated significant LOX inhibition, with IC50 values in the low micromolar range. researchgate.net Specifically, a derivative with a methoxy (B1213986) group on the benzothiazole ring (compound 12b) showed an IC50 of 2.1 µM. researchgate.net The mechanism was suggested to be either non-competitive or a mix of non-competitive and competitive inhibition. researchgate.net

Compound ClassTarget EnzymeIC50 / % InhibitionReference
Thiadiazole-benzothiazole hybrid (Compound 7)COX-151.36 ± 3.32% at 100 µM researchgate.net
7-substituted coumarin-benzothiazole (12a, chlorine at C6)LOX2.8 µM researchgate.net
7-substituted coumarin-benzothiazole (12b, methoxy at C6)LOX2.1 µM researchgate.net
Benzoxazole (B165842)/Benzothiazole derivatives (Compound 2d, 2g)5-LOXIC50 range: 0.12-23.88 μM nih.gov

Kinase Inhibition (e.g., PI3K, AKT, mTOR, EGFR, Lck, VEGFR-2)

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases. Benzothiazole derivatives have been extensively investigated as kinase inhibitors. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Benzothiazole derivatives containing a pyridine moiety have been investigated for their inhibitory effects on PI3Ks and mTORC1. One compound demonstrated potent antiproliferative activity against a panel of cancer cell lines with IC50 values ranging from 0.30–0.45 μM. Other derivatives were identified as powerful and specific inhibitors of PI3Kα, with IC50 values between 9–290 nM. nih.gov

EGFR: The epidermal growth factor receptor is a key target in cancer therapy. Pharmacoinformatics studies have been used to design and identify promising benzothiazole derivatives as EGFR tyrosine kinase inhibitors. Molecular docking and dynamics simulations suggest these compounds can bind effectively to the EGFR receptor cavity, indicating their potential as anticancer agents. indexcopernicus.com

VEGFR-2: Vascular endothelial growth factor receptor-2 is a primary mediator of angiogenesis. A series of 2-aminobenzothiazole (B30445) hybrids were synthesized and evaluated for VEGFR-2 inhibition. One compound, in particular, emerged as a potent inhibitor with an IC50 value of 91 nM, comparable to the standard drug Sorafenib (B1663141) (IC50 = 53 nM). nih.gov

Lck: Lymphocyte-specific protein tyrosine kinase (Lck) is crucial for T-cell signaling. Thiazole (B1198619) and benzothiazole derivatives have been identified as modest Lck inhibitors, acting by binding to the ATP binding site of the protein kinase. researchgate.net

Other Kinases: Benzothiazoles have also been discovered as inhibitors of other kinases, including Rho-associated kinase (ROCK-II) and Ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response pathway. nih.govmdpi.com

Compound ClassTarget KinaseIC50Reference
Benzothiazole-pyridine hybrid (Compound 19)PI3K/mTORC10.30–0.45 µM (antiproliferative) nih.gov
Benzothiazole-pyridine hybrid (Compound 20, 21)PI3Kα9–290 nM nih.gov
2-Aminobenzothiazole hybrid (Compound 4a)VEGFR-291 nM nih.gov
Benzothiazole-chromone hybrid (Compound 7l)ATRIC50 < 10 µM (antiproliferative) nih.gov
2-Aminothiazole derivative (Dasatinib)Pan-Src familySub-nanomolar to nanomolar frontiersin.org

Cholinesterase (AChE, BChE) and Monoamine Oxidase (MAO-A/B) Inhibition

Inhibition of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B) is a key therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition: Numerous studies have synthesized and evaluated benzothiazole derivatives as cholinesterase inhibitors. benthamscience.com In one study, a series of benzothiazolone derivatives showed higher inhibitory activity against BChE than AChE. frontiersin.org The most potent compound, M13, inhibited BChE with an IC50 value of 1.21 µM and was identified as a reversible, noncompetitive inhibitor. frontiersin.org Another study on novel benzothiazole-piperazine derivatives identified compound LB05 as a potent mixed-type AChE inhibitor with an IC50 of 0.40 µM. mdpi.com

Monoamine Oxidase Inhibition: Benzothiazole derivatives have been shown to be potent and often selective MAO inhibitors. A series of benzothiazole-thiazolylhydrazine derivatives were synthesized, with the most active compound showing strong inhibitory activity against human MAO-A (hMAO-A) with an IC50 of 0.095 µM. nih.gov Another study synthesized thirteen 2-methylbenzo[d]thiazole derivatives that were found to be potent and selective inhibitors of human MAO-B, with the most potent compound exhibiting an IC50 value of 0.0046 µM. psecommunity.org Dual AChE and MAO-B inhibitors based on the benzothiazole scaffold have also been developed as a multi-target approach for Alzheimer's disease treatment, with one compound showing IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B. nih.gov

Compound ClassTarget EnzymeIC50Reference
Benzothiazolone derivative (M13)BChE1.21 µM frontiersin.org
Benzothiazole-piperazine derivative (LB05)AChE0.40 µM mdpi.com
Benzothiazole-thiazolylhydrazine (Compound 3b)hMAO-A0.095 µM nih.gov
2-Methylbenzo[d]thiazole derivative (Compound 4d)hMAO-B0.0046 µM psecommunity.org
Dual inhibitor benzothiazole (Compound 4f)AChE23.4 nM nih.gov
Dual inhibitor benzothiazole (Compound 4f)MAO-B40.3 nM nih.gov

Glycosidase Inhibition (e.g., α-glucosidase)

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and absorption, representing a therapeutic approach for managing type 2 diabetes. Several classes of benzothiazole derivatives have been identified as potent α-glucosidase inhibitors.

One study reported a series of benzothiazole-based oxadiazole derivatives with α-glucosidase inhibitory activity, with IC50 values ranging from 0.5 to 30.90 µM, which is significantly more potent than the standard drug acarbose (IC50 = 866.30 µM). nih.gov Similarly, a series of benzothiazole-triazole derivatives exhibited superior α-glucosidase inhibitory activity, with IC50 values between 20.7 and 61.1 µM. The most active compound in this series had an IC50 of 20.7 µM. Molecular docking studies for these derivatives suggest that they bind effectively within the active site of the enzyme. nih.gov

Compound ClassTarget EnzymeIC50 RangeMost Potent IC50Reference
Benzothiazole-oxadiazole derivativesα-glucosidase0.5 - 30.90 µM0.5 µM nih.gov
Benzothiazole-triazole derivativesα-glucosidase20.7 - 61.1 µM20.7 µM

Other Enzyme Target Interactions (e.g., DPRE1, ENR, pks13, Thymidylate kinase, 11β-HSD1, PPAR-γ)

The structural versatility of benzothiazoles allows them to interact with a wide range of other enzyme targets.

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for mycobacterial cell wall synthesis, making it a key target for anti-tubercular drugs. Benzothiazole-based molecules have shown potent activity against Mycobacterium tuberculosis. mdpi.com For example, a benzothiazolyl derivative known as TCA1 was identified as a selective non-covalent inhibitor of DprE1.

ENR: Enoyl-acyl carrier protein reductase is another crucial enzyme in bacterial fatty acid synthesis. Isoniazid-containing 4H-pyrimido[2,1-b] benzothiazoles have been synthesized and shown to possess antibacterial activity, which is attributed to the inhibition of this enzyme. nih.gov

pks13: Polyketide synthase 13 (pks13) is involved in the final step of mycolic acid biosynthesis in Mycobacterium tuberculosis. While pks13 is a promising drug target, the most prominent inhibitors identified to date belong to other chemical classes such as benzofurans, thiophenes, and β-lactones. researchgate.netindexcopernicus.com

Thymidylate Kinase: This enzyme is vital for DNA synthesis, and its inhibition is a strategy for cancer therapy. Chalcone-bearing benzothiazole derivatives have been identified as potential thymidylate kinase inhibitors.

11β-HSD1: 11β-hydroxysteroid dehydrogenase type 1 regulates local cortisol levels and is a target for metabolic diseases. Novel benzothiazole derivatives have been discovered as inhibitors of human 11β-HSD1, with some compounds exhibiting IC50 values in the low micromolar range. The introduction of a chlorine substituent at the 4-position of the benzothiazole ring was found to greatly enhance inhibitory activity.

PPAR-γ: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression. Benzothiazole derivatives have been developed as both antagonists and agonists for PPAR subtypes. For example, 2-mercaptobenzothiazole derivatives have been shown to act as PPARα antagonists, while other series of 2-piperazinyl-benzothiazole derivatives were optimized as potent and selective PPARδ agonists. nih.gov

Compound ClassTarget EnzymeActivity/IC50Reference
Benzothiazolyl derivative (TCA1)DprE1Selective non-covalent inhibitor
4H-pyrimido[2,1-b] benzothiazolesEnoyl-acyl carrier protein reductaseAntibacterial activity nih.gov
Chalcone-bearing benzothiazolesThymidylate kinaseInhibitory potential
4-chloro-benzothiazole derivatives11β-HSD1Low micromolar IC50
2-Mercaptobenzothiazole derivativesPPARαAntagonist activity nih.gov
2-Piperazinyl-benzothiazole (Compound 5g)PPARδEC50 = 4.1 nM (agonist)

Cellular Pathway Modulation (In Vitro)

Extensive in vitro research has shed light on the diverse mechanisms through which benzothiazole derivatives exert their biological effects, particularly their anticancer activities. These studies have revealed that the core benzothiazole structure, when appropriately substituted, can influence a variety of cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. The following sections detail the key cellular pathways modulated by certain benzothiazole compounds.

Induction of Apoptosis and Associated Molecular Events (e.g., ROS Accumulation, Mitochondrial Membrane Potential Disruption, Bax/Bcl-xL Regulation)

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Certain 2-aminobenzothiazole derivatives have been shown to trigger this process in cancer cells through the intrinsic mitochondrial pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can lead to a cascade of events, including the disruption of the mitochondrial membrane potential.

This disruption is a critical step in apoptosis, as it can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. The regulation of this process often involves the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-xL. While specific studies on 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine are not available, related benzothiazole compounds have been observed to modulate the ratio of these proteins, favoring the pro-apoptotic state and thereby committing the cell to apoptosis.

Cell Cycle Regulation and Arrest Mechanisms

In addition to inducing apoptosis, some benzothiazole derivatives can interfere with the normal progression of the cell cycle in cancerous cells. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. A common mechanism of action for anticancer drugs is to cause cell cycle arrest at specific checkpoints, preventing the proliferation of malignant cells.

For instance, studies on certain substituted 2-aminobenzothiazoles have demonstrated their ability to cause cell cycle arrest, often at the G2/M phase. This arrest prevents the cells from entering mitosis and dividing, thus halting tumor growth. The precise molecular mechanisms can involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signal Transduction Pathways (e.g., JAK/STAT, ERK/MAPK, PI3K/Akt/mTOR)

Signal transduction pathways are complex networks that transmit signals from the cell surface to the nucleus, governing fundamental cellular processes like proliferation, survival, and differentiation. Aberrant signaling in pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR is a common feature of many cancers.

While direct evidence for the effect of this compound on these pathways is lacking, the broader class of benzothiazoles has been investigated for their ability to modulate these critical signaling cascades. For example, some derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby blocking the downstream signaling that promotes cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway, in particular, is a frequent target for novel anticancer therapies, and its inhibition by benzothiazole-containing compounds has been an area of active research.

Inhibition of Protein Aggregation (In Vitro)

The misfolding and aggregation of specific proteins are central to the pathology of several neurodegenerative diseases. The ability of small molecules to inhibit or reverse this aggregation process is a promising therapeutic strategy.

β-Amyloid (Aβ) and α-Synuclein Aggregation Inhibition

Alzheimer's disease is characterized by the extracellular deposition of aggregated β-amyloid (Aβ) peptides, while Parkinson's disease is associated with the intracellular aggregation of α-synuclein protein. The benzothiazole scaffold has been explored for its potential to interfere with the aggregation of these proteins.

Certain benzothiazole derivatives have shown promise in in vitro assays by inhibiting the formation of Aβ fibrils and disrupting pre-formed aggregates. The mechanism of inhibition is thought to involve the binding of the benzothiazole compound to the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils. Similarly, some benzothiazoles have been investigated for their ability to inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease. These findings suggest that the benzothiazole core could serve as a valuable template for the development of therapeutic agents for neurodegenerative disorders.

Applications of Benzothiazole Derivatives As Chemical Probes in Research

Design and Synthesis of Benzothiazole-Based Fluorescent Probes

The development of fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field. Benzothiazole (B30560) derivatives are particularly attractive as fluorophores due to their favorable photophysical properties, including high quantum yields and photostability. The core structure of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine, featuring a bromine atom, a methoxy (B1213986) group, and an amine group, offers multiple sites for synthetic modification to create tailored fluorescent probes.

The synthesis of the 2-aminobenzothiazole (B30445) core, the foundational structure of this compound, can be achieved through several established methods. One common approach is the Jacobson cyclization of 2-amino thiophenols. Other synthetic routes involve the reaction of 2-amino thiophenols with various reagents like p-chlorocinnamaldehydes under microwave irradiation, or the use of catalysts such as nanoceria (CeO2) and boron trifluoride ethers. pcbiochemres.com

The design of benzothiazole-based fluorescent probes often involves the strategic incorporation of recognition moieties that can selectively interact with target analytes. This interaction leads to a detectable change in the fluorescence properties of the benzothiazole core, such as an increase or decrease in fluorescence intensity (turn-on/turn-off), a shift in the emission wavelength (ratiometric), or changes in fluorescence lifetime. The substituents on the benzothiazole ring, such as the bromo and methoxy groups in this compound, can influence the electronic properties of the molecule and, consequently, its fluorescence characteristics.

Benzothiazole-based fluorescent probes have been successfully designed for the selective detection of a wide range of analytes, including metal ions, anions, and small molecules. The nitrogen and sulfur atoms within the benzothiazole ring system can act as coordination sites for metal ions, making them suitable for the development of metal ion sensors.

For instance, novel benzothiazole-based chemosensors have been synthesized for the highly selective and sensitive detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. These sensors can exhibit both ratiometric and colorimetric responses, allowing for visual detection of the target ions. The interaction between the probe and the metal ion can lead to a "turn-on" fluorescence response for certain ions like Zn²⁺, and a "turn-off" or quenching response for others like Cu²⁺ and Ni²⁺.

The following table summarizes the performance of a representative benzothiazole-based chemosensor for metal ion detection:

Analyte Detection Method Response Detection Limit
Zn²⁺ Ratiometric & Colorimetric Turn-on 0.25 ppm
Cu²⁺ Colorimetric Turn-off 0.34 ppm
Ni²⁺ Colorimetric Turn-off 0.30 ppm

In addition to metal ions, benzothiazole derivatives have been engineered to detect anions and small molecules of biological significance. For example, a fluorescence enhancement type probe based on a 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenyl thiophene-2-carboxylate (B1233283) (PTN) has been developed for the detection of hydrazine (B178648) (N₂H₄). jchemrev.com This probe demonstrates a rapid response time and a low detection limit, making it suitable for monitoring hydrazine in environmental and biological samples. jchemrev.com

The aggregation of specific proteins, such as amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-syn), is a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), respectively. Benzothiazole-based fluorescent probes have emerged as valuable tools for the detection and imaging of these protein aggregates.

The design of these probes often incorporates a "push-pull" electronic structure, which enhances their fluorescence upon binding to the hydrophobic pockets of protein aggregates. For example, push-pull benzothiazole (PP-BTA) derivatives have been synthesized and shown to exhibit a significant increase in fluorescence intensity upon binding to both Aβ(1-42) and α-syn aggregates. These probes have demonstrated high binding affinity for these aggregates, with dissociation constants (Kd) in the nanomolar range.

The table below presents the binding affinities of a series of push-pull benzothiazole derivatives for Aβ and α-syn aggregates:

Compound Aβ(1-42) Aggregates (Kd, nM) α-syn Aggregates (Kd, nM)
PP-BTA-1 40 48
PP-BTA-2 98 156
PP-BTA-3 148 353

Furthermore, these probes have been successfully used to stain senile plaques (composed of Aβ aggregates) in brain sections from AD patients and Lewy bodies (composed of α-syn aggregates) in brain sections from PD patients. The ability of these probes to cross the blood-brain barrier is a critical factor for their potential use in in vivo imaging of these pathological protein aggregates.

The favorable photophysical properties and biocompatibility of many benzothiazole derivatives make them well-suited for applications in cellular imaging. These probes can be designed to target specific subcellular compartments or to monitor dynamic cellular processes.

Benzothiazole-based fluorescent probes have been developed for imaging various cellular components and analytes. For example, a hydroxythiophene-conjugated benzothiazole derivative has been designed as a mitochondria-specific fluorescent probe. This probe exhibits excellent biocompatibility, a high quantum yield, and a large Stokes shift, making it an effective tool for mitochondrial imaging.

Moreover, benzothiazole probes have been utilized for the detection of specific ions within living cells. A novel benzothiazole-based fluorescent probe was designed to distinguish between Hg²⁺ and Cu²⁺ ions in living cells. The probe exhibited a ratiometric fluorescent response to Hg²⁺ and a fluorescence quenching behavior to Cu²⁺, enabling the visualization of these ions within the cellular environment. researchgate.net

The following table summarizes the application of a benzothiazole probe for cellular imaging of metal ions:

Target Ion Cellular Response Imaging Application
Hg²⁺ Ratiometric fluorescence Imaging of Hg²⁺ in living cells
Cu²⁺ Fluorescence quenching Imaging of Cu²⁺ in living cells

These examples highlight the potential of appropriately functionalized benzothiazole derivatives, such as those that could be derived from this compound, as powerful tools for live-cell imaging and the study of cellular processes.

Use in Chemical Biology as Molecular Tools for Target Identification

In addition to their role as fluorescent probes for sensing and imaging, benzothiazole derivatives are increasingly being utilized as molecular tools in chemical biology for the identification of protein targets of bioactive small molecules. This is a crucial step in understanding the mechanism of action of drugs and in the development of new therapeutic agents.

One approach involves the design of benzothiazole-based inhibitors for specific enzymes. By systematically modifying the benzothiazole scaffold, researchers can develop potent and selective inhibitors for a target of interest. For example, benzothiazole derivatives have been identified as novel non-sulfamide inhibitors of the NEDD8-activating enzyme (NAE), which plays a critical role in cancer. Target-based virtual screening and subsequent optimization led to the discovery of compounds with significant antitumor activities.

Another powerful strategy for target identification is photo-affinity labeling (PAL). In this technique, a small molecule probe is designed with a photoreactive group that can be activated by UV light to form a covalent bond with its binding partner. Benzotriazole (BTA), a related heterocyclic compound, has been successfully used to develop affinity-based probes for the selective and covalent labeling of proteins. These BTA probes have been shown to label specific lysine (B10760008) residues in the vicinity of the ligand-binding site with very rapid reaction kinetics. This approach has been applied to label both cytosolic and membrane proteins in vitro and in living cells, demonstrating its utility for target identification.

The table below provides examples of benzothiazole derivatives as enzyme inhibitors:

Compound Class Target Enzyme Application
Benzothiazoles NEDD8-activating enzyme (NAE) Anticancer drug development
Benzothiazole-piperazine derivatives Acetylcholinesterase (AChE) & Monoamine oxidase B (MAO-B) Alzheimer's disease research

The structural features of this compound, including the reactive bromine atom and the versatile 2-amino group, provide opportunities for its incorporation into more complex molecular tools for target identification. For instance, the bromine atom could be a site for cross-coupling reactions to attach photoreactive groups or affinity tags. The 2-amino group can be readily acylated or otherwise modified to introduce linkers for immobilization on solid supports for affinity chromatography-based target pulldown experiments. These potential modifications underscore the utility of the this compound scaffold in the broader context of chemical biology and drug discovery.

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